(3-氟-2-甲氧基吡啶-4-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

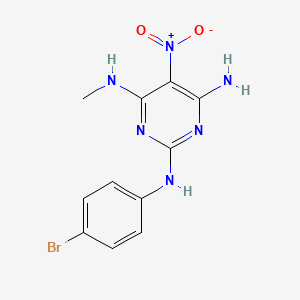

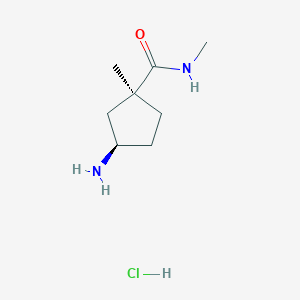

“(3-Fluoro-2-methoxypyridin-4-yl)methanol” is a chemical compound with the molecular formula C7H8FNO2. It has a molecular weight of 157.14 . The compound is also known by other names such as 3-fluoro-2-methoxyisonicotinaldehyde, 3-Fluoro-2-methoxy-4-pyridinemethanol, and 4-Pyridinemethanol, 3-fluoro-2-methoxy- .

Molecular Structure Analysis

The molecular structure of “(3-Fluoro-2-methoxypyridin-4-yl)methanol” consists of 7 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis

“(3-Fluoro-2-methoxypyridin-4-yl)methanol” is a white to yellow solid . It has a predicted density of 1.260±0.06 g/cm3 and a predicted boiling point of 250.5±35.0 °C .科学研究应用

Pharmaceutical Applications

(3-Fluoro-2-methoxypyridin-4-yl)methanol: is utilized in the pharmaceutical industry due to its fluorine atom, which can significantly alter the biological activity of molecules. Fluorinated compounds are prevalent in medicinal chemistry, with about 10% of all pharmaceuticals containing fluorine . This compound can serve as a building block for synthesizing various biologically active molecules, including those with potential anticancer properties.

Agricultural Chemistry

In agriculture, fluorinated pyridines, such as (3-Fluoro-2-methoxypyridin-4-yl)methanol , are used to create more effective pesticides and herbicides. The introduction of fluorine atoms into lead structures has been a common modification to improve physical, biological, and environmental properties of agricultural chemicals .

Material Science

The compound’s unique properties make it a candidate for developing new materials with specific characteristics. For instance, fluorinated pyridines can be used to create advanced polymers and coatings that offer improved durability and resistance to environmental factors .

Chemical Synthesis

(3-Fluoro-2-methoxypyridin-4-yl)methanol: plays a crucial role in chemical synthesis as an intermediate. It can be used to introduce fluorine-containing groups into complex molecules, which is a valuable step in synthesizing a wide range of chemical products .

Medical Imaging

In medical imaging, fluorine-18 labeled compounds are essential for positron emission tomography (PET) scans. Synthesizing 18F-substituted pyridines is of particular interest, and (3-Fluoro-2-methoxypyridin-4-yl)methanol can be a precursor in the preparation of these imaging agents .

Environmental Science

The environmental impact of fluorinated compounds is an area of ongoing research(3-Fluoro-2-methoxypyridin-4-yl)methanol could be studied for its environmental fate and behavior, helping to assess the ecological risks associated with the use of fluorinated organic chemicals .

属性

IUPAC Name |

(3-fluoro-2-methoxypyridin-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-11-7-6(8)5(4-10)2-3-9-7/h2-3,10H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGZHIUJCXEYHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-2-methoxypyridin-4-yl)methanol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-([1,2,4]Triazolo[1,5-A]pyridin-2-YL)ethyl)-7-chloro-5-methyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione](/img/structure/B2898529.png)

![4-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898532.png)

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2898533.png)

![2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B2898542.png)